3-(4-Fluoro-3-methylphenyl)benzoic acid
Description
3-(4-Fluoro-3-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO2 It is a derivative of benzoic acid, where the phenyl ring is substituted with a fluoro and a methyl group
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRIFZLXTUSOJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680143 | |
| Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885964-26-1 | |
| Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents, catalysts, and solvents is optimized to ensure high yield and purity of the final product. Continuous flow processes may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or alkoxides.
Esterification: Typically involves alcohols and an acid catalyst like sulfuric acid.
Major Products
Substitution Reactions: Products include substituted benzoic acids with various nucleophiles.
Esterification: Products are esters of this compound.
Scientific Research Applications
3-(4-Fluoro-3-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluoro and methyl groups influence the compound’s reactivity and binding affinity to enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(4-Fluoro-3-methylphenyl)benzoic acid is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds. Its unique structure makes it valuable in various synthetic and research applications .
Biological Activity
3-(4-Fluoro-3-methylphenyl)benzoic acid is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzoic acid moiety with a fluorinated aromatic ring, which significantly influences its chemical reactivity and biological activity.
Research indicates that fluorinated compounds often exhibit enhanced biological activity due to the electronegative nature of fluorine, which can affect interactions with biological targets. For this compound, key mechanisms include:
- Inhibition of Lipoxygenase : This enzyme is crucial in the metabolism of arachidonic acid, which plays a role in inflammatory processes. Inhibition can lead to anti-inflammatory effects, making this compound potentially useful for treating conditions like asthma and arthritis.
- Interaction with Superoxide Dismutase : The compound may modulate oxidative stress responses by interacting with superoxide dismutase (Mn), which converts superoxide radicals into less harmful substances.
Anti-inflammatory Effects
Studies have shown that compounds similar to this compound can effectively inhibit lipoxygenase activity. This inhibition is significant because lipoxygenases are implicated in various inflammatory diseases. The anti-inflammatory properties suggest potential applications in therapeutic settings for conditions such as:
- Asthma
- Arthritis
- Other inflammatory disorders
Antioxidant Activity
The interaction with superoxide dismutase also suggests potential antioxidant properties. By enhancing the activity of this enzyme, the compound may help protect cells from oxidative damage, which is linked to various chronic diseases.
Research Findings and Case Studies
A review of literature reveals several studies focusing on the biological activity of related compounds. Here are some notable findings:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
